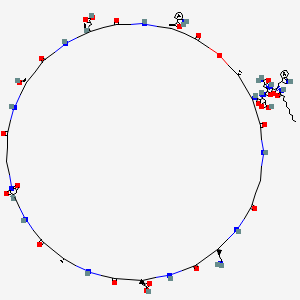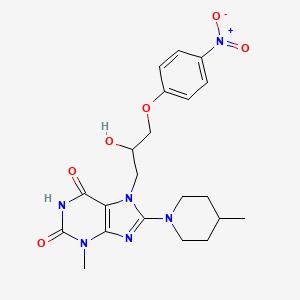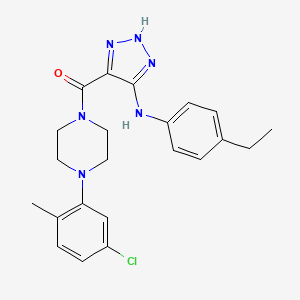
decanoyl-Trp-D-Asn-Asp-Thr(1)-Gly-Orn-Asp-D-Ala-Asp(2)-N(2)Gly-D-Ser-Glu(3R-Me)-D-Asp(Ph(2-NH2))-(1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “9-(2,5-d” refers to a specific chemical structure that includes a 9-position substitution on a core molecule with a 2,5-dihydroxy or similar functional group. This type of compound is often found in various organic chemistry contexts, including pharmaceuticals, polymers, and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,5-d compounds typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the core molecule undergoes substitution at the 9-position with a 2,5-dihydroxy group. This can be achieved using reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
Industrial production of these compounds often involves large-scale organic synthesis techniques. For example, the use of continuous flow reactors can enhance the efficiency and yield of the desired product. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
9-(2,5-d compounds can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, 9-(2,5-d compounds are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for pharmaceuticals and advanced materials.
Biology
In biological research, these compounds can act as enzyme inhibitors or activators. They are studied for their potential therapeutic effects in treating various diseases.
Medicine
In medicine, derivatives of 9-(2,5-d compounds are explored for their pharmacological properties. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, these compounds are used in the production of polymers, dyes, and other specialty chemicals. Their unique chemical properties make them valuable in various manufacturing processes.
作用机制
The mechanism of action of 9-(2,5-d compounds involves their interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compounds may inhibit or activate these targets, leading to a cascade of biochemical events. For example, they may bind to an enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway.
相似化合物的比较
Similar Compounds
9-(2,4-dihydroxy): Similar structure but with different substitution pattern.
9-(3,5-dihydroxy): Another variant with substitutions at different positions.
Uniqueness
The uniqueness of 9-(2,5-d compounds lies in their specific substitution pattern, which can confer distinct chemical and biological properties. This makes them particularly useful in targeted applications where precise molecular interactions are required.
By understanding the synthesis, reactions, applications, and mechanisms of 9-(2,5-d compounds, researchers can better utilize these molecules in various scientific and industrial fields.
属性
分子式 |
C72H99N17O25 |
|---|---|
分子量 |
1602.7 g/mol |
IUPAC 名称 |
(3S)-3-[[(2R)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(5R,8S,11R,14R,15S,21S,24S,27R,30S)-11-[2-(2-aminophenyl)-2-oxoethyl]-21-(3-aminopropyl)-24-(carboxymethyl)-8-[(2R)-1-carboxypropan-2-yl]-5-(hydroxymethyl)-14,27-dimethyl-3,6,9,12,16,19,22,25,28,32,33-undecaoxo-13-oxa-1,4,7,10,17,20,23,26,29-nonazabicyclo[28.2.1]tritriacontan-15-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C72H99N17O25/c1-5-6-7-8-9-10-11-22-53(93)80-44(25-38-31-76-42-20-15-13-17-39(38)42)65(106)82-45(27-52(75)92)66(107)84-47(30-59(101)102)67(108)88-61-37(4)114-72(113)49(26-51(91)40-18-12-14-19-41(40)74)86-70(111)60(35(2)24-57(97)98)87-68(109)50(34-90)81-55(95)33-89-56(96)28-48(71(89)112)85-62(103)36(3)78-64(105)46(29-58(99)100)83-63(104)43(21-16-23-73)79-54(94)32-77-69(61)110/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,110)(H,78,105)(H,79,94)(H,80,93)(H,81,95)(H,82,106)(H,83,104)(H,84,107)(H,85,103)(H,86,111)(H,87,109)(H,88,108)(H,97,98)(H,99,100)(H,101,102)/t35-,36-,37-,43+,44+,45-,46+,47+,48+,49-,50-,60+,61+/m1/s1 |
InChI 键 |
ORZVJBWXRAJYHN-YMBNMTEUSA-N |
手性 SMILES |
CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]3[C@H](OC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CN4C(=O)C[C@@H](C4=O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC3=O)CCCN)CC(=O)O)C)CO)[C@H](C)CC(=O)O)CC(=O)C5=CC=CC=C5N)C |
规范 SMILES |
CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CN4C(=O)CC(C4=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CO)C(C)CC(=O)O)CC(=O)C5=CC=CC=C5N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(Diethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109884.png)
![1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109897.png)

![N-(2-chlorobenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14109919.png)

![8-(hydroxymethyl)-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione](/img/structure/B14109931.png)
![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14109939.png)


![3-phenyl-1-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109949.png)
![3-(2-methoxyphenyl)-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109951.png)
![1-benzyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109961.png)

![N-methyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14109966.png)
